methyl 3-amino-5-fluoro-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-amino-5-fluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-15-10(14)9-8(12)6-4-5(11)2-3-7(6)13-9/h2-4,13H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLGYDWUOAONMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355306 | |
| Record name | methyl 3-amino-5-fluoro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-83-4 | |
| Record name | methyl 3-amino-5-fluoro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hemetsberger–Knittel Indole Synthesis
This method is effective for preparing 5-substituted indole-2-carboxylates, including fluorinated derivatives.
- Key Steps :
- Knoevenagel condensation of methyl 2-azidoacetate with a substituted fluorobenzaldehyde to form methyl-2-azidocinnamate intermediates.
- Thermolysis of the azide to induce cyclization, yielding the fluorinated indole-2-carboxylate.
- Optimization :
- Reaction temperature, stoichiometry, and reactant concentration are critical for maximizing yield and regioselectivity.
- Reference : This method was optimized in the preparation of indole-2-carboxylates with various substituents, including fluorine at the 5-position.
Friedel–Crafts Acylation Followed by Reduction and Hydrolysis
This approach is used to introduce substituents at the 3-position of the indole ring starting from 5-fluoroindole-2-carboxylate esters.
- Key Steps :
- Friedel–Crafts acylation of methyl or ethyl 5-fluoroindole-2-carboxylate with acyl chlorides to introduce a 3-acyl substituent.
- Reduction of the ketone group to a 3-alkyl substituent using triethylsilane and trifluoroacetic acid.
- Hydrolysis of the ester to yield the corresponding indole-2-carboxylic acid.
- Subsequent amide or amino group introduction through coupling reactions.
- Reference : This method was adapted from protocols used for 5-chloroindole derivatives and can be applied to 5-fluoro analogs.
Specific Preparation Methods for this compound
Sugasawa Indole Synthesis
- Starting Materials : 4-fluoroaniline derivatives and chloroacetonitrile.
- Procedure :
- Reaction of 4-fluoroaniline with chloroacetonitrile in the presence of aluminum trichloride to form 1-(2-amino-5-fluorophenyl)-2-chloroethan-1-one.
- Reductive cyclization using sodium borohydride yields 5-fluoroindole derivatives.
- Advantages : Avoids expensive starting materials and heavy metals.
- Yield : Overall yields for 5-fluoroindole synthesis are moderate (~40-80% in key steps), with room for optimization.
- Reference : Detailed in a study exploring isotopically labeled 5-fluoroindoles.
Bischler Indole Synthesis
- Starting Materials : 4-fluoroaniline and 2-bromoacetaldehyde diethyl acetal.
- Procedure :
- Condensation and cyclization in trifluoroacetic acid and anhydride to form 5-fluoro-1-trifluoroacetyl indole derivatives.
- Basic treatment to yield 5-fluoroindole.
- Reference : Also described in the same isotopic labeling study.
Direct Amination at the 3-Position
- After obtaining the 5-fluoroindole-2-carboxylate ester, the 3-position can be functionalized to introduce the amino group.
- Typical methods include:
- Acylation at the 3-position followed by reduction to the amino substituent.
- Coupling reactions with amines using peptide coupling reagents such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and DIPEA (diisopropylethylamine) in anhydrous DMF.
- Reference : These coupling strategies are well-documented in indole carboxamide synthesis literature.
Summary Table of Key Preparation Steps
Research Findings and Optimization Notes
- The Hemetsberger–Knittel synthesis provides a versatile route to fluorinated indole-2-carboxylates with good regioselectivity and yields when reaction conditions are optimized (temperature, stoichiometry, concentration).
- Friedel–Crafts acylation followed by reduction is a robust method to introduce the 3-amino substituent after conversion of the acyl group to an alkyl or amino group.
- The use of peptide coupling reagents like BOP and bases such as DIPEA in anhydrous DMF facilitates efficient amide bond formation, enabling the introduction of amino groups or amides at the 3-position with high yields.
- The Sugasawa and Bischler indole syntheses are valuable for constructing the fluorinated indole core starting from readily available fluorinated anilines.
- Yields vary depending on the specific reagents and conditions but typically range between 40% and 90% for individual steps, with overall yields depending on the sequence length and purification efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-5-fluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophiles, allowing for substitutions at specific positions.
Nucleophilic Addition: The amino group can participate in nucleophilic addition reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinonoid structures or reduction to modify the functional groups.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Nucleophilic Addition: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted indoles depending on the electrophile used.
Addition Products: Amino or acyl derivatives of the indole.
Oxidation Products: Quinonoid derivatives.
Scientific Research Applications
Pharmaceutical Development
Anticancer Agents
Methyl 3-amino-5-fluoro-1H-indole-2-carboxylate is primarily researched as an intermediate in synthesizing anticancer drugs. The indole core structure is known for its ability to interact with multiple biological targets, which is crucial in developing effective cancer therapies. For instance, fluorinated indole derivatives have shown improved potency against various cancer cell lines due to their enhanced metabolic stability and bioavailability .
Antiviral Properties
Research indicates that derivatives of indole, including this compound, exhibit promising antiviral activity. Notably, studies have identified its potential as an inhibitor of HIV integrase, with modifications leading to compounds that demonstrate IC₅₀ values as low as 0.13 μM, indicating strong efficacy against viral replication .
Biochemical Research
Mechanistic Studies
This compound is utilized in biochemical research to explore the mechanisms of action of indole derivatives. It aids in understanding how these compounds influence cellular processes, such as apoptosis and signal transduction pathways. The presence of the amino group allows for interactions with various enzymes and receptors, facilitating studies on enzyme kinetics and inhibition .
Structural Modifications
Studies involving structural optimizations have shown that introducing different substituents at strategic positions on the indole core can significantly enhance biological activity. For example, modifications at the C3 position have been linked to improved interactions with integrase enzymes, highlighting the importance of chemical diversity in drug design .
Material Science
Organic Electronics
this compound is also explored for its potential applications in material science, particularly in developing organic semiconductors. The unique electronic properties imparted by the fluorine atom make this compound suitable for creating materials used in electronic devices like organic light-emitting diodes (OLEDs) and photovoltaic cells .
Agrochemicals
Development of Pesticides
The compound's structure lends itself to applications in agrochemicals, particularly in synthesizing novel pesticides and herbicides. Its ability to selectively target specific pests while minimizing environmental impact makes it a candidate for developing more sustainable agricultural practices .
Case Studies and Research Findings
Several case studies illustrate the diverse applications of this compound:
| Study Focus | Findings | Implications |
|---|---|---|
| Antiviral Activity | Inhibition of HIV integrase with IC₅₀ values < 0.13 μM | Potential lead compound for HIV therapies |
| Anticancer Screening | Indole derivatives showed cytotoxic effects against leukemia cell lines | Valuable scaffold for new anticancer agents |
| Mechanistic Insights | Structural modifications enhance binding affinity to enzymes | Important for optimizing drug candidates |
Mechanism of Action
The mechanism of action of methyl 3-amino-5-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The amino and fluoro substituents enhance its binding affinity and specificity. This compound can influence cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
The structural and functional nuances of methyl 3-amino-5-fluoro-1H-indole-2-carboxylate can be contextualized against related indole derivatives, focusing on substituent variations, physicochemical properties, and synthetic pathways.
Structural Analogs with Varying Substituents
*Calculated based on formula C₁₀H₉FN₂O₂.
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Fluorine at position 5 is conserved in many analogs (e.g., ), improving metabolic stability and influencing π-π stacking interactions.
- Position 3 Modifications: Amino groups (target compound) favor hydrogen bonding, while iodo () or acetyl () groups alter reactivity and steric profiles.
- Ester vs. Carboxamide : Carboxamide derivatives (e.g., ) exhibit higher melting points (>230°C) due to intermolecular H-bonding, contrasting with ester-based compounds (125–127°C, ).
Methyl vs. Ethyl Ester Variants
*Ethyl variant is listed as discontinued in commercial catalogs, suggesting challenges in synthesis or stability .
Key Observations :
Biological Activity
Methyl 3-amino-5-fluoro-1H-indole-2-carboxylate is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique combination of functional groups, including a methyl ester, an amino group, and a fluoro substituent, which contribute to its potential therapeutic applications.
- Molecular Formula : C₁₀H₉FN₂O₂
- Molecular Weight : Approximately 208.19 g/mol
- CAS Number : 436088-83-4
The presence of the amino group allows for nucleophilic reactions, while the fluoro substituent enhances the compound's reactivity and biological interactions. The indole core is known for its role in various biological systems, making this compound a candidate for further exploration.
This compound exhibits several biological activities, including:
- Antiviral Activity : Indole derivatives have been shown to inhibit viral replication mechanisms. In particular, compounds similar to this compound have been identified as inhibitors of HIV integrase, with IC₅₀ values indicating significant potency against viral enzymes .
- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, structural modifications in related indole derivatives have been linked to enhanced anticancer activity through mechanisms such as apoptosis induction and inhibition of cell proliferation .
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. Similar indole derivatives have shown promising results in inhibiting bacterial growth .
Case Studies
-
HIV Integrase Inhibition :
- A study highlighted the effectiveness of indole derivatives in inhibiting HIV integrase. The binding conformation analysis revealed that structural optimizations significantly increased the inhibitory effects of these compounds, suggesting that this compound could be a valuable scaffold for developing antiviral agents .
-
Cytotoxicity Against Cancer Cells :
- Research on related indole compounds has shown varying degrees of cytotoxicity against cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). Compounds with structural similarities to this compound exhibited IC₅₀ values in the nanomolar range, indicating strong anticancer potential .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3-aminoindole | Lacks fluorine; simpler structure | May have different biological activities |
| Methyl 5-fluoroindole | Fluorine present but lacks amino group | Focused on different biological pathways |
| Methyl 4-amino-5-fluoroindole | Similar indole structure | Different position of amino and fluoro substituents |
This compound is distinct due to its combination of functional groups that potentially enhance its biological activity compared to other related compounds.
Q & A
Q. How can structural modifications enhance the metabolic stability of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
